molecular formula C8H12O4 B8668865 Methyl 2-(methoxymethylidene)-3-oxopentanoate CAS No. 125500-76-7

Methyl 2-(methoxymethylidene)-3-oxopentanoate

Cat. No. B8668865
Key on ui cas rn: 125500-76-7
M. Wt: 172.18 g/mol
InChI Key: AUNZMVTVNQSEAD-UHFFFAOYSA-N
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Patent
US05089504

Procedure details

A mixture of methyl propionylacetate (112.2 g, 0.86 mol), trimethyl orthoformate (188 ml, 1.72 mol) and acetic anhydride (81 ml, 0.86 mol) was heated at reflux for 17 hours, then the volatile material removed in vacuo, finally at 70°/0.3mm. The residue was predominantly methyl 2-propanoyl-3-methoxyacrylate, and was used without further purification.
Quantity
112.2 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3].[CH:10](OC)(OC)[O:11][CH3:12].C(OC(=O)C)(=O)C>>[C:1]([C:5](=[CH:10][O:11][CH3:12])[C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
112.2 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Name
Quantity
188 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
81 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the volatile material removed in vacuo, finally at 70°/0.3mm
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)C(C(=O)OC)=COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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